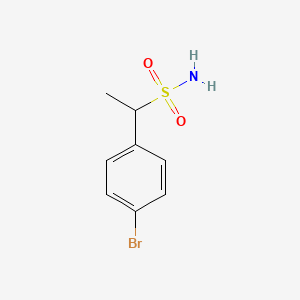

1-(4-Bromophenyl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

1-(4-bromophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12) |

InChI Key |

HAZQIKILQBZNGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)S(=O)(=O)N |

Origin of Product |

United States |

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl Ethane 1 Sulfonamide

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding a molecule's properties from first principles, focusing on its electron distribution and energy states.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. A primary application of DFT is conformational analysis, which identifies the most stable three-dimensional arrangements (conformers) of a molecule.

For 1-(4-Bromophenyl)ethane-1-sulfonamide (B6160002), DFT calculations would be employed to explore the potential energy surface by systematically rotating the key single bonds: the carbon-sulfur (C-S) bond, the sulfur-nitrogen (S-N) bond, and the carbon-carbon (C-C) bond of the ethyl group. This process identifies various low-energy conformers. The geometric parameters—bond lengths, bond angles, and dihedral angles—of each stable conformer would be fully optimized. For aromatic sulfonamides, hindered rotation around the aryl-SO2 bond can lead to distinct and stable conformational isomers. researchgate.netumich.edu The relative energies of these conformers are calculated to determine their population distribution at thermal equilibrium, revealing the most likely shapes the molecule will adopt. Such analysis, performed using a suitable functional and basis set like B3LYP/6-311++G(d,p), is crucial for understanding how the molecule's shape influences its interactions. researchgate.netnih.gov

Table 1: Illustrative DFT Data for Conformational Analysis This table illustrates the type of data that would be generated from a DFT conformational analysis. The values are hypothetical.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-S-N) | Population (%) |

|---|---|---|---|

| Conformer A | 0.00 | 60° | 75.3 |

| Conformer B | 1.25 | 180° | 15.1 |

| Conformer C | 2.50 | -60° | 9.6 |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

A DFT study of this compound would calculate the energies of these orbitals. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.govscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scirp.org The analysis would also map the spatial distribution of the HOMO and LUMO across the molecule. For a typical aromatic sulfonamide, the HOMO might be localized on the electron-rich bromophenyl ring, while the LUMO could be distributed over the electron-withdrawing sulfonamide group, indicating the likely sites for nucleophilic and electrophilic attack, respectively. nih.govnih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. The values are hypothetical.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.75 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.52 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.23 | Indicates chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its intermolecular interaction patterns. deeporigin.comchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to positive charges), blue indicates regions of positive potential (electron-poor, repulsive to positive charges), and green indicates neutral regions. deeporigin.com

For this compound, an MEP map would reveal the electron-rich areas concentrated around the oxygen atoms of the sulfonamide group and potentially the bromine atom, making these sites likely hydrogen bond acceptors. chemrxiv.orgresearchgate.net Conversely, the hydrogen atom on the sulfonamide nitrogen (N-H) would appear as an electron-deficient, blue region, identifying it as a potent hydrogen bond donor. chemrxiv.org Such maps are invaluable in drug design for predicting how a ligand might interact with the complementary electrostatic environment of a biological target like a protein binding pocket. researchgate.netucsb.edu

Molecular Dynamics Simulations and Conformational Studies

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of a molecule's dynamic behavior.

MD simulations are a cornerstone of computational drug discovery for studying how a ligand binds to its protein target. nih.gov If a biological target for this compound were identified, an MD simulation could be initiated with the ligand placed near the protein's binding site in a solvated environment. peerj.commdpi.com

Over the course of the simulation (typically nanoseconds to microseconds), the trajectory would reveal the step-by-step process of binding. This includes the initial recognition, conformational changes in both the ligand and the protein, and the final stable binding pose. peerj.comacs.org The simulation provides detailed information on the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—that stabilize the complex. nih.gov By analyzing the interaction energies and residence times, researchers can gain a dynamic understanding of the binding affinity and specificity, which is often more insightful than the static picture from molecular docking alone. nih.govacs.orgresearchgate.net

A molecule in solution is not static but dynamically samples a wide range of conformations. MD simulations can be used to explore this "conformational landscape" by simulating the molecule over time. cresset-group.comnih.gov For this compound, a long-timescale MD simulation would generate an ensemble of structures representing its behavior in a solvent.

By analyzing the trajectory, one can identify the most populated conformational states and the transitions between them. youtube.comnih.gov This analysis helps to build a free energy landscape, which maps the stability of different conformations and the energy barriers separating them. youtube.com Understanding the full range of accessible conformations is critical, as the biologically active conformation bound to a receptor may not be the lowest-energy conformer in solution. cresset-group.com This information provides a comprehensive picture of the molecule's flexibility and pre-organization for binding.

Structure-Based Design Principles for Sulfonamide Analogues

The design of novel sulfonamide analogues with enhanced biological activity relies heavily on computational chemistry and theoretical modeling. These in silico techniques provide a rational basis for designing new molecules by predicting their interactions with specific biological targets. For derivatives of this compound, these principles are applied to guide the synthesis of compounds with potentially improved efficacy and selectivity.

Pharmacophore Modeling and Derivation

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. A pharmacophore model for analogues of this compound would be derived from the structural features known to be crucial for the biological activity of sulfonamides in a particular context, such as enzyme inhibition.

The key pharmacophoric features of a sulfonamide are well-established and typically include:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonamide group (-SO2-) are potent hydrogen bond acceptors.

Hydrogen Bond Donor: The nitrogen atom of the sulfonamide group (-NH2) can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The phenyl ring, in this case, substituted with a bromine atom, provides a significant hydrophobic region that can engage in van der Waals or hydrophobic interactions with the target protein. nih.gov The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction.

A hypothetical pharmacophore model for analogues based on this compound would likely feature a combination of these elements. For instance, in the context of inhibiting an enzyme like carbonic anhydrase, the sulfonamide group is known to coordinate with a zinc ion in the active site, making the hydrogen bond donor and acceptor features of the sulfonamide group paramount. researchgate.net The 4-bromophenyl group would then be oriented to occupy a specific hydrophobic pocket within the enzyme's active site.

The derivation of a pharmacophore model can be ligand-based, where it is developed from a set of known active molecules, or structure-based, where it is derived from the crystal structure of the target protein with a bound ligand. nih.gov For sulfonamide analogues, a combination of both approaches is often employed to refine the model and improve its predictive power.

Table 1: Key Pharmacophoric Features of Sulfonamide Analogues

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interactions |

| Hydrogen Bond Acceptor | Sulfonyl oxygens (-SO2-) | Hydrogen bonding with amino acid residues (e.g., threonine, serine) |

| Hydrogen Bond Donor | Sulfonamide nitrogen (-NH2) | Hydrogen bonding with amino acid residues or metal ions |

| Aromatic/Hydrophobic Region | 4-Bromophenyl group | Hydrophobic interactions, pi-pi stacking, halogen bonding |

| Hydrophobic/Aliphatic Region | Ethane (B1197151) group | Van der Waals interactions |

Virtual Screening Methodologies in Compound Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing.

For the discovery of novel analogues of this compound, virtual screening can be employed in several ways:

Docking-Based Virtual Screening: This is a structure-based method where a library of compounds is computationally "docked" into the three-dimensional structure of the target protein. nih.gov The binding mode and affinity of each compound are then scored, and the top-scoring molecules are selected as potential hits. For sulfonamide analogues, this would involve docking a library of related compounds into the active site of a target enzyme to predict their binding orientation and energy. The interactions of the sulfonamide group, the bromophenyl ring, and the ethyl group would be carefully analyzed to predict binding affinity. researchgate.net

Pharmacophore-Based Virtual Screening: This ligand-based method uses a pharmacophore model as a 3D query to search compound libraries for molecules that possess the required pharmacophoric features in the correct spatial arrangement. utrgv.edu A pharmacophore model derived from active sulfonamide compounds can be used to rapidly screen large databases for novel scaffolds that maintain the key interaction features.

Similarity-Based Virtual Screening: This approach involves searching for compounds that are structurally similar to a known active molecule, in this case, a potent sulfonamide. Similarity is often quantified using molecular fingerprints and metrics like the Tanimoto coefficient. utrgv.edu

The process of virtual screening for discovering analogues of this compound would typically follow these steps:

Target Selection and Preparation: A biologically relevant target (e.g., an enzyme implicated in a disease) is chosen, and its 3D structure is obtained, often from the Protein Data Bank.

Compound Library Preparation: A large library of compounds, which could include commercially available chemicals or virtually generated molecules, is prepared for screening. This may involve generating 3D conformers for each molecule.

Screening: The chosen virtual screening method (docking, pharmacophore, or similarity-based) is applied to the compound library.

Hit Selection and Refinement: The top-ranked compounds are selected based on their scores or fit to the pharmacophore model. These "hits" are then often subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of their binding.

Table 2: Comparison of Virtual Screening Methodologies

| Methodology | Basis | Requirements | Advantages |

| Docking-Based | Structure-based | 3D structure of the target protein | Provides detailed information on binding mode and interactions |

| Pharmacophore-Based | Ligand-based or Structure-based | A pharmacophore model | Fast and can identify structurally diverse hits |

| Similarity-Based | Ligand-based | A known active compound | Simple and effective for finding closely related analogues |

Through these computational approaches, the design of analogues of this compound can be systematically guided, increasing the probability of discovering novel compounds with desired biological activities.

Structure Activity Relationship Sar Studies for Bromophenyl Ethane Sulfonamide Derivatives

Systematics of Substituent Modifications on Activity

The biological activity of bromophenyl-ethane sulfonamide derivatives can be finely tuned by making strategic modifications at three key positions: the aromatic ring, the ethane (B1197151) linker, and the sulfonamide nitrogen.

The nature and position of substituents on the phenyl ring play a significant role in modulating the activity of sulfonamide derivatives. The presence of a bromine atom at the para-position (position 4) of the phenyl ring in 1-(4-Bromophenyl)ethane-1-sulfonamide (B6160002) is a key determinant of its biological profile.

The table below illustrates the general effect of aromatic ring substituents on the activity of sulfonamide derivatives, drawing from broader SAR principles applicable to this class of compounds.

| Substituent at para-position | General Effect on Antibacterial Activity | Rationale |

| -H (unsubstituted) | Baseline activity | Reference compound |

| -Br (Bromine) | Generally increased activity ijpsonline.com | Electron-withdrawing, enhances binding affinity |

| -Cl (Chlorine) | Generally increased activity ijpsonline.com | Similar electron-withdrawing effect to bromine |

| -NO2 (Nitro) | Often increased activity ijpsonline.comnih.gov | Strong electron-withdrawing group |

| -CH3 (Methyl) | Variable, often decreased activity | Electron-donating, can alter steric and electronic properties |

| -OCH3 (Methoxy) | Variable, often decreased activity | Electron-donating, can alter steric and electronic properties |

While specific research on modifications to the ethane linker in this compound is not extensively documented, general principles of medicinal chemistry suggest that alterations to this linker could significantly impact activity. The ethane linker provides a specific spatial relationship between the bromophenyl ring and the sulfonamide moiety.

Modifications to the linker, such as changing its length, rigidity, or introducing substituents, could affect the molecule's conformation and its ability to fit into a biological target's binding site. For instance, shortening or lengthening the linker would alter the distance between the key pharmacophoric groups. Introducing rigidity, for example, by incorporating a double bond or a cyclic structure, would restrict the conformational flexibility of the molecule, which could be beneficial if it locks the molecule into an active conformation but detrimental if it prevents it from adopting the necessary binding pose.

The following table outlines hypothetical modifications to the ethane linker and their potential impact on biological activity based on general SAR principles.

| Linker Modification | Potential Impact on Activity | Rationale |

| Shortening (e.g., methylene) | Likely to decrease activity | Alters the spatial orientation of key functional groups |

| Lengthening (e.g., propylene) | Likely to decrease activity | Alters the spatial orientation of key functional groups |

| Introducing unsaturation (e.g., ethene) | May increase or decrease activity | Increases rigidity, could improve or hinder binding |

| Branching (e.g., adding a methyl group) | Likely to decrease activity | Introduces steric hindrance, may disrupt binding |

The substitution pattern on the sulfonamide nitrogen (N1) is a critical determinant of the biological activity of sulfonamides slideshare.net. In many antibacterial sulfonamides, the N1 nitrogen is substituted with a heterocyclic ring, which can significantly enhance potency youtube.com. This is because the substituent can influence the pKa of the sulfonamide, which is crucial for its mechanism of action and pharmacokinetic properties youtube.com. For optimal antibacterial activity, the pKa of the sulfonamide should be in the range of 6.6 to 7.4 youtube.com.

Substitution on the sulfonamide nitrogen can also lead to compounds with different therapeutic applications, such as carbonic anhydrase inhibitors or anticancer agents nih.gov. For instance, the introduction of specific heterocyclic moieties can lead to potent inhibitors of carbonic anhydrase isoforms researchgate.net.

The table below summarizes the effects of different substitution patterns on the sulfonamide nitrogen based on established SAR for sulfonamides.

| N1-Substituent | General Effect on Antibacterial Activity | Rationale |

| -H (unsubstituted) | Generally lower activity | Higher pKa, less optimal for bacterial cell penetration |

| -Heterocyclic rings (e.g., thiazole, pyrimidine) | Generally higher activity youtube.com | Lowers pKa into the optimal range, can provide additional binding interactions |

| -Alkyl groups | Generally lower or inactive | Can lead to inactive compounds |

| -Aryl groups | Variable activity | Depends on the nature and substitution of the aryl ring |

Identification of Critical Structural Motifs for Molecular Recognition

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound and its derivatives, several structural motifs are critical for their interaction with biological targets.

The sulfonamide group (-SO2NH-) is a key pharmacophore. The nitrogen and one of the oxygen atoms can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor researchgate.net. The geometry and electronic properties of this group are central to its binding capabilities.

The 4-bromophenyl group is another important motif. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity nih.gov. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the target protein.

The ethane linker provides the appropriate spacing and orientation for the bromophenyl and sulfonamide groups to interact optimally with their respective binding pockets on a biological target.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

For a series of this compound derivatives, a QSAR model could be developed by:

Generating a dataset of compounds with varying substituents on the aromatic ring, modifications to the ethane linker, and different substitutions on the sulfonamide nitrogen, along with their experimentally determined biological activities.

Calculating molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Developing a mathematical model using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques to correlate the descriptors with the biological activity frontiersin.orgnih.gov.

A hypothetical QSAR equation might look like: log(1/IC50) = a(logP) - b(Volume) + c(Electronic_Parameter) + d

Where:

log(1/IC50) represents the biological activity.

logP is a measure of hydrophobicity.

Volume is a steric descriptor.

Electronic_Parameter represents an electronic property.

a, b, c, and d are constants determined by the regression analysis.

Such models can provide valuable insights into the factors that govern the activity of these compounds and can be used to predict the potency of novel derivatives before their synthesis, saving time and resources in the drug discovery process qub.ac.ukresearchgate.net. Recent studies have employed 3D-QSAR techniques like CoMFA and CoMSIA to build robust models for other sulfonamide derivatives, highlighting the importance of steric and electrostatic fields in determining their inhibitory activity nih.govresearchgate.net.

Advanced Research Applications of 1 4 Bromophenyl Ethane 1 Sulfonamide in Chemical Biology

Development and Utilization of Chemical Probes and Biological Tools

The development of chemical probes is essential for dissecting complex biological processes. An effective chemical probe must exhibit high potency and selectivity for its intended target. The 1-(4-bromophenyl)ethane-1-sulfonamide (B6160002) scaffold offers several features that are advantageous for the design of such tools.

The sulfonamide group is a key functional group in a multitude of drugs and can act as a versatile anchor for targeting various enzymes. nih.gov For instance, sulfonamide derivatives are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in numerous physiological processes. nih.govnih.gov The synthesis of a series of sulfonamide-derived quinoxaline (B1680401) 1,4-dioxides has demonstrated their potential as potent inhibitors of several carbonic anhydrase isoforms. chemicalbook.com This suggests that the sulfonamide moiety of this compound could be exploited to develop probes for this enzyme class.

Furthermore, the 4-bromophenyl group can be a crucial element for establishing specific interactions within a protein's binding pocket and can also serve as a handle for further chemical modification. For example, in the development of antimicrobial agents based on a 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold, the bromine atom was introduced to increase the lipophilic character of the compounds, potentially enhancing their antimicrobial effect. mdpi.com The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been explored for their antimicrobial and antiproliferative activities, with molecular docking studies indicating their potential as lead compounds for rational drug design.

Below is a table of related sulfonamide derivatives and their observed biological activities, illustrating the potential of this chemical class as biological tools.

| Compound Name | Target/Activity | Key Findings |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Antimicrobial | Showed potential against Gram-positive pathogens, particularly Enterococcus faecium. mdpi.com |

| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Antioxidant | Exhibited the best antioxidant activity among a series of newly synthesized derivatives. mdpi.com |

| 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1) | DNA binding, Carbonic anhydrase inhibition | Demonstrated good DNA binding and was a better inhibitor for carbonic anhydrase compared to other derivatives in the study. nih.gov |

| 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (YM-2) | Urease inhibition | Showed greater inhibition of the urease enzyme compared to other tested derivatives. nih.gov |

Rational Design Strategies for Overcoming Resistance Mechanisms in Biological Systems

Drug resistance is a significant challenge in the treatment of diseases such as cancer and bacterial infections. Rational drug design plays a pivotal role in developing new agents that can overcome these resistance mechanisms. The this compound scaffold can be a valuable starting point for designing such molecules.

One common resistance mechanism is the overexpression of efflux pumps that expel drugs from the cell. The design of molecules that can either evade or inhibit these pumps is a key strategy. The physicochemical properties of a compound, such as its lipophilicity and hydrogen bonding capacity, can be fine-tuned to alter its interaction with efflux pumps. The 4-bromophenyl group in the title compound contributes to its lipophilicity, a property that can be systematically modified in derivatives to optimize their cellular uptake and retention.

Another strategy involves designing inhibitors that target mutated forms of a protein that no longer bind to existing drugs. For example, mutations in the androgen receptor (AR) can lead to resistance to antiandrogen therapies in prostate cancer. A study on overcoming resistance to the antiandrogen enzalutamide (B1683756) identified a specific mutation (F876L) that converted the antagonist into an agonist. nih.gov This knowledge was then used to screen for new compounds that could effectively inhibit the mutated receptor. Similarly, if a target of a drug based on the this compound scaffold develops resistance mutations, the structure can be rationally modified to regain inhibitory activity.

Furthermore, in hyperglycemia-induced drug resistance in cancer cells, certain selenadiazole derivatives have been rationally designed to enhance the cellular uptake and anticancer efficacy of doxorubicin. bldpharm.com This highlights the potential of designing novel compounds that can counteract specific resistance-inducing conditions.

Innovation in the Design of Multi-Targeting Chemical Entities

Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. bldpharm.com The this compound scaffold is well-suited for the design of multi-target agents due to the distinct functionalities of its components.

The sulfonamide group is a known pharmacophore for a variety of targets. nih.gov By combining the sulfonamide moiety with other pharmacophores, it is possible to create hybrid molecules with activity against multiple targets. For instance, researchers have designed dual inhibitors targeting both fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes involved in pain and inflammation. nih.gov In this study, a piperidinyl-sulfonamide moiety was identified as a common pharmacophore for both enzymes. nih.gov

The phenyl ring of the this compound scaffold can be substituted with various groups to introduce additional pharmacophoric elements. This approach was used in the design of phenylisoxazole sulfonamide derivatives as potent inhibitors of bromodomain-containing protein 4 (BRD4), a promising target in acute myeloid leukemia. nih.gov One of the synthesized compounds, compound 58, exhibited robust inhibitory potency toward both BRD4-BD1 and BRD4-BD2. nih.gov

The following table presents examples of sulfonamide-based multi-target inhibitors.

| Compound Class | Targets | Therapeutic Area |

| Piperidinyl-sulfonamides | Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) | Pain and Inflammation nih.gov |

| Phenylisoxazole sulfonamides | Bromodomain-containing protein 4 (BRD4-BD1 and BRD4-BD2) | Acute Myeloid Leukemia nih.gov |

| Quinazoline-based sulfonamides | Multiple Kinases | Cancer |

Application of Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties but can lead to improved potency, selectivity, metabolic stability, or pharmacokinetic profile. The this compound scaffold offers several opportunities for bioisosteric replacement.

The sulfonamide linker itself can be a target for bioisosteric replacement. For example, amides are often replaced with metabolically more stable groups like 1,2,3-triazoles to improve the in vivo stability of a compound. A similar strategy could be applied to the sulfonamide group in derivatives of this compound to enhance their pharmacokinetic properties.

The 4-bromophenyl group can also be modified through bioisosteric replacement. The bromine atom could be replaced with other halogens (e.g., chlorine, fluorine) or with groups like a trifluoromethyl group to modulate the electronic properties and lipophilicity of the molecule. A search on PubChem reveals the existence of a related compound, 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide, which illustrates such a modification. nih.gov

The table below shows some physicochemical properties of a related compound, illustrating the type of data considered in scaffold optimization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide | C8H9BrFNO2S | 282.13 | 1.6 | 1 | 4 |

This data is computed by PubChem. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.